molecular formula C9H9N3S B2919711 N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine CAS No. 17467-32-2

N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine

Cat. No.: B2919711
CAS No.: 17467-32-2
M. Wt: 191.25
InChI Key: JDQNWJATWCEAPQ-UHFFFAOYSA-N
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Description

N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine: is a heterocyclic compound with the molecular formula C9H9N3S. It belongs to the class of thiadiazoles, which are known for their diverse biological activities. This compound is characterized by a thiadiazole ring substituted with a phenyl group and an N-methylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Mechanism of Action

The exact mechanism of action of N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of cellular processes . In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or receptors .

Comparison with Similar Compounds

Uniqueness: N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine is unique due to the presence of both the phenyl and N-methylamine groups, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

N-methyl-3-phenyl-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-10-9-11-8(12-13-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQNWJATWCEAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NS1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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